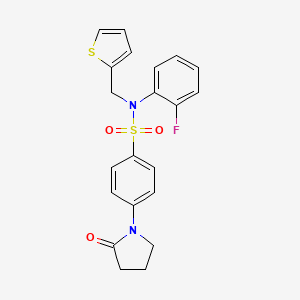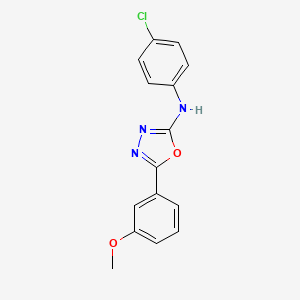![molecular formula C17H19N9O2S B11073324 4-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11073324.png)
4-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of triazole, nitrophenyl, and piperidino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. One common method involves the initial formation of the triazole ring through cyclization reactions, followed by the introduction of the nitrophenyl group via nitration. The piperidino group is then introduced through nucleophilic substitution reactions. The final step often involves the formation of the triazine ring through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-({[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. The triazole and triazine rings can also interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-({[5-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE
- 4-({[5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The unique combination of the nitrophenyl, triazole, and piperidino groups in 4-({[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE imparts distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H19N9O2S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H19N9O2S/c18-15-19-13(20-16(22-15)25-8-2-1-3-9-25)10-29-17-21-14(23-24-17)11-4-6-12(7-5-11)26(27)28/h4-7H,1-3,8-10H2,(H,21,23,24)(H2,18,19,20,22) |
InChI Key |
ABFIIZHXKKOAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CSC3=NNC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-Benzo[1,4]oxazin-3-one, 4-(2-morpholin-4-yl-2-oxoethyl)-](/img/structure/B11073254.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11073255.png)

![N-[2-(2-phenylacetyl)phenyl]propanamide](/img/structure/B11073266.png)
![3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B11073268.png)
acetate](/img/structure/B11073276.png)
![N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B11073285.png)
![4,8,12,16-Tetramethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]heptadec-2-yn-4-ol](/img/structure/B11073286.png)
![ethyl (4-{[(2-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11073291.png)

![N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11073309.png)

![4-cyano-3-methyl-N-(2-methylphenyl)pyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11073322.png)
